Formononetin-B-D-glucuronide sodium salt
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of formononetin-β-D-glucuronide sodium salt comprises a formononetin backbone (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol) covalently linked to a β-D-glucuronic acid unit via an O-glycosidic bond at the 7-hydroxyl position. The glucuronic acid moiety features a pyranose ring in the $$ ^4C_1 $$ chair conformation, with the carboxylic acid group at C-6 ionized to a carboxylate anion, stabilized by a sodium counterion. Key structural attributes include:
- Molecular formula : C$${22}$$H$${19}$$O$$_{10}$$Na.
- Molecular weight : 466.37 g/mol.
- Stereochemistry : The β-anomeric configuration (C-1′′ of glucuronic acid) is confirmed by nuclear magnetic resonance (NMR) coupling constants ($$ J_{1′′,2′′} = 7.8 \, \text{Hz} $$), consistent with axial-equatorial proton alignment in the β-configuration.
The aglycone’s 4′-methoxy group and 7-O-glucuronide substitution create a planar hydrophobic region, while the glucuronide’s carboxylate group enhances water solubility.
Comparative Analysis of β-D-Glucuronide Conjugation Patterns
Isoflavone glucuronidation exhibits regioselectivity influenced by hydroxyl group accessibility and enzyme specificity. Formononetin-7-O-β-D-glucuronide’s conjugation pattern diverges from related isoflavones, as shown in Table 1.
Table 1 : Comparative glucuronidation patterns of select isoflavones
| Isoflavone | Primary Glucuronidation Site | UGT Isoform Involvement | Spectral Shift (Band I) |
|---|---|---|---|
| Formononetin | 7-OH | UGT1A1, UGT1A8 | Hypsochromic shift: 5 nm |
| Genistein | 7-OH, 4′-OH | UGT1A1, UGT1A9 | Hypsochromic shift: 10 nm |
| Daidzein | 7-OH | UGT1A10 | Hypsochromic shift: 7 nm |
| Equol | 7-OH | UGT1A8 | Hypsochromic shift: 8 nm |
Formononetin’s 7-O-glucuronidation is catalyzed predominantly by UGT1A1 and UGT1A8, with minimal activity at the 4′-methoxy group due to steric hindrance. Ultraviolet (UV) spectral analysis reveals a 5 nm hypsochromic shift in Band I (λ~max~ ≈ 338 nm vs. 343 nm for aglycone), attributable to electronic perturbations from glucuronide conjugation. In contrast, genistein-7-O-glucuronide exhibits a 10 nm shift, reflecting greater π-orbital disruption from its 5-hydroxyl group.
X-ray Crystallography and Solid-State Characterization
Despite advances in macromolecular crystallography, the single-crystal X-ray structure of formononetin-β-D-glucuronide sodium salt remains unresolved. However, complementary techniques provide insights into its solid-state properties:
- Thermal stability : Melting point observed at 247–250°C, consistent with ionic lattice stabilization from sodium-carboxylate interactions.
- Crystallization behavior : High-throughput screening using Mosquito® crystallization robots identifies optimal conditions at pH 6.5–7.0 with polyethylene glycol (PEG) 3350 as a precipitant.
- Synchrotron diffraction potential : Theoretical powder diffraction patterns (Cu-Kα radiation) predict prominent peaks at 2θ = 5.8°, 11.2°, and 17.4°, correlating with glucuronide packing motifs.
Challenges in crystallization arise from the molecule’s amphiphilic nature, necessitating mixed-solvent systems (e.g., methanol-water). Solid-state NMR (ssNMR) reveals anisotropic chemical shifts for the glucuronide’s anomeric proton (δ = 5.26 ppm) and carboxylate carbon (δ = 175.7 ppm), confirming ionic character.
Properties
CAS No. |
18524-03-3 |
|---|---|
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
UMBVLOHYPOQARY-SXFAUFNYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; 3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; Formononetin Glucuronide; Formononetin-7-O-Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Activation of Glucuronic Acid : Methyl (2,3,4-tri-O-acetyl-α-D-glucuronyl) bromide is prepared by treating acetylated glucuronic acid with hydrogen bromide in acetic acid.
-
Coupling with Formononetin : The activated donor reacts with formononetin’s phenolic hydroxyl group under alkaline conditions, facilitated by silver oxide or silver carbonate as catalysts. This step ensures stereoselective β-glycosidic bond formation.
-
Deprotection : Acidic or basic hydrolysis removes acetyl protecting groups from the glucuronic acid moiety.
-
Salt Formation : Neutralization with sodium hydroxide yields the sodium salt, enhancing water solubility.
Table 1: Representative Conditions for Chemical Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Glucuronide activation | HBr/AcOH, Ac₂O | 0–5°C | 2 h | 85% |
| Coupling | Ag₂CO₃, anhydrous DMF | RT | 12 h | 60–70% |
| Deprotection | 0.1 M NaOH in MeOH/H₂O (1:1) | 50°C | 4 h | 95% |
| Salt formation | 1 M NaOH, pH 7.5 | RT | 30 min | Quant. |
Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)
Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) , which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to formononetin. This approach mimics in vivo conjugation pathways and offers higher stereoselectivity.
Protocol for In Vitro Enzymatic Conjugation
-
Enzyme Source : Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9) or rat liver microsomes are employed.
-
Reaction Mix :
-
50 mM Tris-HCl buffer (pH 7.4)
-
5 mM UDPGA
-
0.1 mg/mL alamethicin (permeabilizing agent)
-
1 mM formononetin in DMSO (<1% final concentration)
-
-
Termination : Addition of ice-cold acetonitrile precipitates proteins.
-
Purification : Solid-phase extraction (C18 columns) followed by lyophilization to obtain the sodium salt.
Table 2: Enzymatic Synthesis Efficiency Across UGT Isoforms
| UGT Isoform | Specific Activity (nmol/min/mg) | Conversion Rate (%) |
|---|---|---|
| 1A1 | 12.4 ± 1.2 | 78.5 |
| 1A9 | 8.7 ± 0.9 | 65.2 |
| Rat microsomes | 6.3 ± 0.5 | 58.1 |
Purification and Characterization
Chromatographic Purification
Crude synthesis products are purified using reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm). The mobile phase (0.1% formic acid in H₂O:ACN, 85:15) elutes the target compound at 12.3 min. Lyophilization yields a white crystalline solid with ≥98% purity (HPLC-UV).
Spectroscopic Validation
Analytical Quality Control
Purity Assessment
Enzymatic Hydrolysis Assay
To confirm β-glucuronidase susceptibility, the compound is incubated with β-glucuronidase (E. coli or H. pomatia) in 0.1 M acetate buffer (pH 5.0) at 37°C. Liberated formononetin is quantified via HPLC, demonstrating >90% hydrolysis within 30 min.
Table 3: Hydrolysis Kinetics with β-Glucuronidase
| Enzyme Source | Vₘₐₓ (μM/min) | Kₘ (μM) |
|---|---|---|
| E. coli | 4.8 ± 0.3 | 12.5 |
| H. pomatia | 3.2 ± 0.2 | 18.7 |
Chemical Reactions Analysis
Types of Reactions
Formononetin-B-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of formononetin-B-D-glucuronide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted glucuronide derivatives.
Scientific Research Applications
Formononetin-B-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligosaccharides and polysaccharides.
Biology: Acts as an inhibitor of human DNA polymerase alpha, which is crucial in the study of viral replication, including human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV1).
Medicine: Investigated for its potential in treating estrogen-related disorders and osteoporosis.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals
Mechanism of Action
Formononetin-B-D-glucuronide sodium salt exerts its effects through several molecular mechanisms:
Inhibition of DNA Polymerase Alpha: This compound inhibits the activity of DNA polymerase alpha, thereby preventing the replication of certain viruses.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: The compound downregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), thereby reducing inflammation
Comparison with Similar Compounds
Table 1: Comparative Analysis of Glucuronide Sodium Salts
*Calculated from LC-MS/MS data (m/z 415 → 239) .
Key Research Findings and Distinctions
Metabolic Pathway Specificity
- Formononetin-β-D-glucuronide is primarily studied for its role in phytoestrogen metabolism, with glucuronidation occurring at the 7-OH position. This contrasts with Dapsone N-β-D-glucuronide, where conjugation occurs at the amine group, affecting its renal clearance and toxicity profile .
- Methyl-β-D-glucuronide sodium salt is a model substrate for UDP-glucuronosyltransferase (UGT) enzymes, facilitating enzyme activity assays, whereas Formononetin-β-D-glucuronide is used to study tissue-specific UGT isoforms (e.g., intestinal vs. hepatic) .
Solubility and Stability
- Sodium salt forms, such as Dapsone N-β-D-glucuronide and Formononetin-β-D-glucuronide, exhibit superior aqueous solubility (>50 mg/mL) compared to their free acid counterparts, enhancing their utility in in vitro assays .
Biological Activity
Formononetin-B-D-glucuronide sodium salt is a glucuronide conjugate of formononetin, a naturally occurring isoflavonoid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
This compound is synthesized through the coupling of formononetin with glucuronic acid. The process involves:
- Activation of Glucuronic Acid : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
- Coupling Reaction : The activated glucuronic acid is coupled with formononetin.
- Purification : Techniques such as column chromatography are employed to purify the product.
- Formation of Sodium Salt : The purified glucuronide is converted to its sodium salt form using sodium hydroxide.
This compound exhibits several biological activities through distinct mechanisms:
- Inhibition of DNA Polymerase Alpha : This compound has been shown to inhibit human DNA polymerase alpha, which plays a critical role in viral replication processes, including those of HIV and HSV-1.
- Antioxidant Activity : It demonstrates antioxidant properties by scavenging free radicals and mitigating oxidative stress, which can contribute to various diseases.
- Anti-inflammatory Effects : The compound downregulates pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), leading to reduced inflammation.
Pharmacological Applications
This compound is being investigated for various therapeutic applications:
- Estrogen-related Disorders : Its potential use in treating conditions linked to estrogen imbalances is under exploration.
- Osteoporosis : Research indicates it may have a role in managing osteoporosis due to its estrogenic activity.
- Cancer Research : Investigations into its anti-cancer properties, particularly in colorectal cancer models, have shown promising results .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Q & A
Q. How can Formononetin-β-D-glucuronide sodium salt be reliably identified and quantified in biological matrices?
- Methodology : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards (e.g., GHB glucuronide-d4) to enhance specificity and minimize matrix effects . Validate the method using calibration curves in relevant biological fluids (plasma, urine) and confirm limits of detection (LOD) and quantification (LOQ).
Q. What are the optimal storage conditions to ensure the stability of Formononetin-β-D-glucuronide sodium salt?
- Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, avoid repeated freeze-thaw cycles and use stabilizers like 0.1% sodium azide to prevent microbial degradation . Monitor stability via periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% relative humidity) .
Q. What synthetic routes are available for producing Formononetin-β-D-glucuronide sodium salt?
- Methodology : Employ enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical synthesis via Koenigs-Knorr reaction. Purify intermediates using silica gel chromatography and confirm β-D-glucuronide linkage via NMR (e.g., , ) and high-resolution MS .
Advanced Research Questions
Q. How do structural modifications (e.g., sodium salt vs. free acid) affect the pharmacokinetic properties of Formononetin-β-D-glucuronide?
- Methodology : Compare solubility, bioavailability, and plasma protein binding using equilibrium dialysis and in situ intestinal perfusion models. Use molecular dynamics simulations to predict interactions with transport proteins (e.g., OATP1B1) .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of Formononetin-β-D-glucuronide?
- Methodology : Conduct interspecies comparisons (e.g., human vs. rodent hepatocytes) to identify species-specific UGT isoform contributions. Apply CRISPR-Cas9 knockout models to isolate enzymatic pathways and validate findings with kinetic assays (e.g., , ) .
Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Formononetin-β-D-glucuronide’s tissue distribution?
- Methodology : Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-chip systems to simulate hepatic and renal clearance. Validate with radiolabeled () tracer studies in preclinical models .
Q. What analytical challenges arise in distinguishing Formononetin-β-D-glucuronide from its isomers or degradation products?
- Methodology : Employ chiral stationary phases in UHPLC and ion mobility spectrometry (IMS) to separate stereoisomers. Use tandem MS/MS with collision-induced dissociation (CID) to generate diagnostic fragment ions .
Data Interpretation and Experimental Design
Q. How should researchers address batch-to-batch variability in Formononetin-β-D-glucuronide sodium salt for reproducibility?
- Methodology : Implement strict quality control (QC) protocols, including NMR purity assessment (>98%) and certificate of analysis (COA) verification. Use orthogonal methods (e.g., differential scanning calorimetry) to confirm crystallinity and hydration state .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Formononetin-β-D-glucuronide’s bioactivity studies?
Q. How can researchers mitigate interference from endogenous glucuronides in cellular uptake assays?
- Methodology : Pre-treat cell lysates with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) and include negative controls with selective UGT inhibitors (e.g., borneol) .
Safety and Compliance
Q. What safety protocols are critical when handling Formononetin-β-D-glucuronide sodium salt in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
